1-(2-Furylmethyl)piperidine-4-carboxylic acid CAS 874832-33-4 properties
1-(2-Furylmethyl)piperidine-4-carboxylic acid CAS 874832-33-4 properties
An In-Depth Technical Guide to 1-(2-Furylmethyl)piperidine-4-carboxylic Acid (CAS 874832-33-4): Synthesis, Properties, and Potential Applications
Introduction and Overview
1-(2-Furylmethyl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a piperidine-4-carboxylic acid core N-substituted with a furfuryl (2-furylmethyl) group.[1][2] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmaceuticals and biologically active compounds.[3][4] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable building block in drug design.[4][5] Similarly, the furan ring is a key structural motif in many natural products and synthetic compounds with a wide range of biological activities, including potential fungicidal properties.[6]
This technical guide provides a comprehensive overview of 1-(2-Furylmethyl)piperidine-4-carboxylic acid for researchers and drug development professionals. It consolidates available data and presents reasoned, expert-driven insights into its physicochemical properties, a proposed synthetic pathway, potential pharmacological applications, and essential safety protocols.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, a robust profile can be constructed from its chemical structure and data on analogous compounds.
Chemical & Physical Properties
The fundamental properties of the compound are summarized below. It is expected to be a solid at room temperature with moderate solubility in polar solvents. The carboxylic acid moiety imparts acidic properties, while the tertiary amine of the piperidine ring provides a basic center.
| Property | Value | Source(s) |
| CAS Number | 874832-33-4 | [1][2][7][8] |
| IUPAC Name | 1-(2-Furylmethyl)piperidine-4-carboxylic acid | [1][2] |
| Synonyms | 1-(furan-2-ylmethyl)piperidine-4-carboxylic acid, 1-(2-furylmethyl)isonipecotic acid | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [2][8] |
| Molecular Weight | 209.25 g/mol | [8] |
| SMILES | O=C(O)C1CCN(CC2=CC=CO2)CC1 | [2] |
| InChIKey | IODLAFGCWHHWTO-UHFFFAOYSA-N | [2] |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following table outlines the expected signals in key spectroscopic methods, based on the principles of organic spectroscopy.[9][10]
| Method | Expected Signals and Rationale |
| ¹H NMR | Furan Protons: Three distinct signals in the aromatic region (~6.2-7.4 ppm), characteristic of a 2-substituted furan ring. Methylene Bridge (-CH₂-): A singlet around 3.5-3.7 ppm, connecting the furan and piperidine rings. Piperidine Protons: Complex multiplets between ~1.5-3.2 ppm. The protons alpha to the nitrogen will be the most downfield. The proton at the C4 position will be a multiplet around 2.4-2.6 ppm. Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.[11] |
| ¹³C NMR | Carbonyl Carbon (-C=O): A signal in the range of 175-185 ppm. Furan Carbons: Four signals in the aromatic/olefinic region (~105-155 ppm). Methylene Bridge (-CH₂-): A signal around 50-60 ppm. Piperidine Carbons: Four distinct signals in the aliphatic region (~25-55 ppm). |
| FT-IR | O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded acid. C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. C-N Stretch (Tertiary Amine): A moderate absorption in the 1000-1200 cm⁻¹ region. C-O-C Stretch (Furan): Absorptions characteristic of the furan ether linkage.[9] |
| Mass Spec. | Molecular Ion (M⁺): A peak at m/z 209. Key Fragments: Expect a base peak corresponding to the loss of the furfuryl group via alpha-cleavage, or fragmentation involving the loss of the carboxylic acid group (-45 amu).[9][12] |
Synthesis and Purification
Proposed Synthetic Workflow
This method is chosen for its high efficiency, mild reaction conditions, and common use in pharmaceutical synthesis. Reductive amination directly couples the amine and aldehyde, forming the target C-N bond in a single pot.
Caption: Proposed workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is designed to be self-validating by including checkpoints for reaction monitoring and clear steps for purification and characterization.
Materials:
-
Piperidine-4-carboxylic acid (isonipecotic acid) (1.0 eq)
-
2-Furaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq) and anhydrous DCM. Stir to form a suspension.
-
Imine Formation: Add 2-furaldehyde (1.1 eq) followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours. The causality for this step is to allow for the formation of the key iminium ion intermediate, which is the substrate for the reducing agent.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. STAB is chosen as it is a mild and selective reducing agent that is effective for reductive aminations and tolerant of the acidic conditions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials. This step ensures the reaction has gone to completion before proceeding to workup.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
pH Adjustment & Isolation: Combine the aqueous layers. Adjust the pH to the isoelectric point of the product (estimated to be around pH 4-6) using 1 M HCl. The product should precipitate out of the solution. If it oils out, extract with a more polar solvent like ethyl acetate.
-
Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Characterization: Dry the purified product under vacuum. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the predicted spectroscopic profile.
Potential Pharmacological Relevance and Research Applications
The structural combination of a piperidine core and a furan moiety suggests several avenues for pharmacological investigation. While no specific biological activity has been reported for 1-(2-Furylmethyl)piperidine-4-carboxylic acid, its constituent parts are well-validated in drug discovery.
-
CNS Disorders: The piperidine scaffold is central to many CNS-active drugs, including analgesics and antipsychotics.[5] Derivatives of piperidine-carboxylic acid have been explored as NMDA receptor antagonists, which are relevant for neurological conditions.[15]
-
Metabolic Diseases: Certain piperidine derivatives act as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes.[16]
-
Inflammatory Conditions: N-substituted piperidines have been developed as potent inhibitors of adhesion molecules, which play a role in inflammatory responses.[17]
-
Oncology: The piperidine ring is a component of molecules designed as inhibitors of steroid-5alpha-reductase, relevant in prostate cancer.[18]
-
Antimicrobial Research: Furan-containing compounds have been investigated for their antimicrobial and antifungal activities.[6] The title compound could serve as a lead structure for novel antifungal agents.
Caption: Potential research areas based on the compound's scaffolds.
Handling, Safety, and Storage
No specific toxicology data is available for this compound. Therefore, it should be handled with the standard precautions applicable to new chemical entities in a research laboratory.[19][20]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[20][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[20]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[20]
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[19][22]
Conclusion
1-(2-Furylmethyl)piperidine-4-carboxylic acid (CAS 874832-33-4) is a compound of significant interest due to its hybrid structure, incorporating the pharmacologically privileged piperidine scaffold and the versatile furan ring. While specific experimental data remains sparse, its properties can be reliably predicted, and a robust synthetic route via reductive amination can be readily implemented. Its structural motifs suggest a high potential for biological activity, making it a valuable building block for screening libraries and a promising starting point for medicinal chemistry programs targeting a wide range of therapeutic areas, from CNS disorders to infectious diseases. Standard laboratory safety protocols should be strictly followed when handling this compound.
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